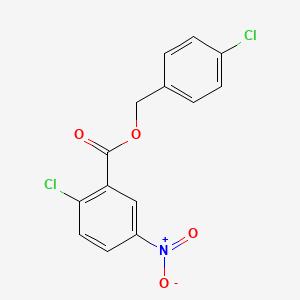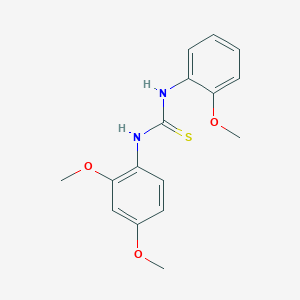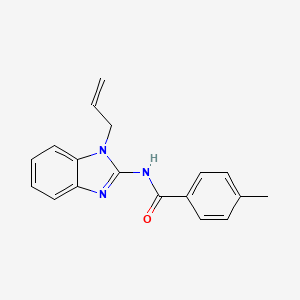
3-bromophenyl isobutyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromophenyl isobutyl carbonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 3-bromophenyl isobutyl carbonate is not fully understood. However, it is believed to act as a nucleophile in various reactions, including the formation of esters and amides. This compound has also been shown to exhibit antimicrobial activity, although the exact mechanism of this activity is not clear.
Biochemical and Physiological Effects:
3-bromophenyl isobutyl carbonate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to exhibit antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromophenyl isobutyl carbonate in laboratory experiments is its high purity and yield. This compound is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using this compound is its limited solubility in certain solvents, which may affect its use in certain reactions.
Orientations Futures
There are several future directions for the study of 3-bromophenyl isobutyl carbonate. One potential direction is the development of new synthetic methods for the preparation of this compound. Another potential direction is the study of its potential applications in the development of new drugs and pharmaceuticals. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 3-bromophenyl isobutyl carbonate involves the reaction of 3-bromophenol with isobutyl chloroformate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a nucleophile to obtain the final product. This method has been optimized to yield high purity and high yields of the compound.
Applications De Recherche Scientifique
3-bromophenyl isobutyl carbonate has been studied for its potential applications in various fields. In the field of organic synthesis, this compound has been used as a reagent for the preparation of various compounds, including biologically active molecules. It has also been studied for its potential use in the development of new drugs and pharmaceuticals.
Propriétés
IUPAC Name |
(3-bromophenyl) 2-methylpropyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-8(2)7-14-11(13)15-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVXUCZFFMKOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968896 |
Source


|
| Record name | 3-Bromophenyl 2-methylpropyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenyl 2-methylpropyl carbonate | |
CAS RN |
5406-69-9 |
Source


|
| Record name | 3-Bromophenyl 2-methylpropyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-methylbenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5764576.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5764583.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)
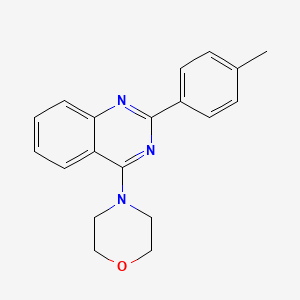
![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)
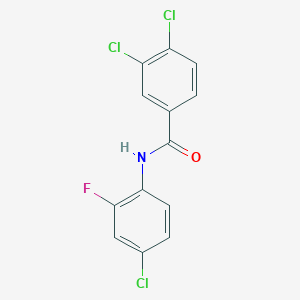
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)

